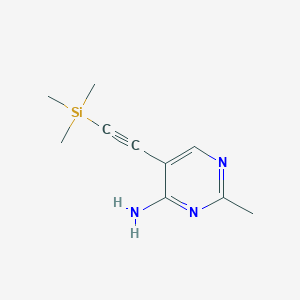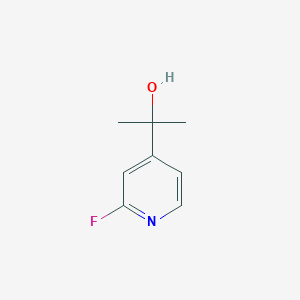
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 2-methylpyrimidine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-((Trimethylsilyl)ethynyl)aniline: Contains an aniline group instead of a pyrimidine ring.
Uniqueness
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is unique due to its specific combination of a pyrimidine ring and a trimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H15N3Si |
|---|---|
Molekulargewicht |
205.33 g/mol |
IUPAC-Name |
2-methyl-5-(2-trimethylsilylethynyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3Si/c1-8-12-7-9(10(11)13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12,13) |
InChI-Schlüssel |
PEQAWGOSVZFIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)







![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)




